molecular formula C17H13F3N2OS2 B2557523 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034565-13-2

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2557523
CAS RN: 2034565-13-2
M. Wt: 382.42
InChI Key: IYQSTFUXMNNULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a trifluoromethyl group, a bithiophen group, and a nicotinamide group. Trifluoromethyl groups are valuable synthetic targets often used in the construction of fluorinated pharmacons . Bithiophen is a type of aromatic compound with two thiophene rings. Nicotinamide is a form of vitamin B3 and is often used in medicinal chemistry .


Synthesis Analysis

Trifluoromethyl groups can be synthesized through various methods, including the trifluoromethylation of secondary amines . The synthesis of bithiophen and nicotinamide groups would likely involve separate processes.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known for their properties in the construction of fluorinated pharmacons .

Scientific Research Applications

Fluorescent Analog Applications

A significant application is the development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD+), enabling the study of biochemical reactions with improved visibility. For example, the creation of a fluorescent NAD+ analog has facilitated insights into enzymatic activities and the dynamics of metabolic pathways (Barrio, Secrist, & Leonard, 1972).

Heterocyclic Chemistry

In heterocyclic chemistry, nicotinamide derivatives are utilized as intermediates for synthesizing complex molecules. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative, has been employed to create 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, showcasing the role of nicotinamide derivatives in the synthesis of heterocyclic compounds (Eichler, Rooney, & Williams, 1976).

Metabolic Fate in Plants

Research into the metabolic fate of nicotinamide in higher plants has revealed its conversion into nicotinic acid and its incorporation into nicotinic acid conjugates like trigonelline and nicotinic acid 1N-glucoside. This investigation sheds light on nicotinamide's biochemical role in plant metabolism and its potential applications in agricultural sciences (Matsui et al., 2007).

Dermatological Applications

In dermatology, nicotinamide has been explored for its therapeutic properties, including its use as a cosmetic active ingredient for moisturizing and depigmenting. This illustrates the compound's broader applications beyond traditional medicinal uses, highlighting its role in cosmetic formulations and skin health management (Nicoli et al., 2008).

Corrosion Inhibition

The corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution showcases the compound's application in materials science. This research demonstrates how nicotinamide derivatives can serve as effective corrosion inhibitors, offering potential benefits for the protection of metals in industrial processes (Chakravarthy, Mohana, & Kumar, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, nicotinamide plays a role in nicotinate and nicotinamide metabolism .

Future Directions

The use of trifluoromethyl groups in organic synthesis has seen enormous growth in recent years . Future research may continue to explore new methods for the synthesis and application of trifluoromethyl-containing compounds.

properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS2/c18-17(19,20)15-4-1-11(9-22-15)16(23)21-7-5-13-2-3-14(25-13)12-6-8-24-10-12/h1-4,6,8-10H,5,7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQSTFUXMNNULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.